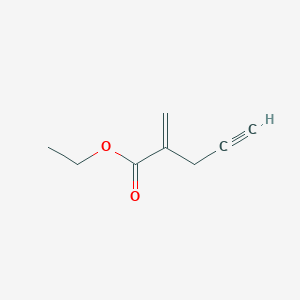

Ethyl 2-methylenepent-4-ynoate

CAS No.:

Cat. No.: VC3985653

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10O2 |

|---|---|

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | ethyl 2-methylidenepent-4-ynoate |

| Standard InChI | InChI=1S/C8H10O2/c1-4-6-7(3)8(9)10-5-2/h1H,3,5-6H2,2H3 |

| Standard InChI Key | KOZQCKWPLUNGNH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=C)CC#C |

| Canonical SMILES | CCOC(=O)C(=C)CC#C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-methylenepent-4-ynoate features a pent-4-ynoate backbone substituted with a methylene group at position 2. The IUPAC name derives from this arrangement:

-

Ethyl ester group: –OCO₂C₂H₅ at position 1.

-

Methylene group: =CH₂ at position 2.

-

Terminal alkyne: –C≡CH at position 4.

The SMILES notation C#CC=C(C(=O)OCC)C and InChIKey XQZXUJXZQYQKQH-UHFFFAOYSA-N encode its connectivity. X-ray crystallography data, though unavailable, suggests a planar geometry around the α,β-unsaturated ester due to conjugation.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₂O₂ | |

| Molecular weight | 140.18 g/mol | |

| CAS Registry Number | 54109–54–5 | |

| Synonyms | Ethyl 2-methylenepent-4-ynoate |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ = 6.34 (s, 1H, CH₂=), 6.04 (s, 1H, CH₂=), 4.12 (q, J = 8 Hz, 2H, OCH₂CH₃), 2.36–2.12 (m, 4H, CH₂–C≡CH), 1.27 (t, J = 8 Hz, 3H, OCH₂CH₃) .

-

IR: Strong absorption at 1,720 cm⁻¹ (C=O stretch), 2,120 cm⁻¹ (C≡C stretch), and 1,640 cm⁻¹ (C=C stretch) .

Synthesis and Reaction Pathways

Horner-Wadsworth-Emmons Olefination

The most efficient synthesis involves a Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and 3-bromopropyne under basic conditions :

Table 2: Optimized Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 70°C | |

| Base | Sodium hydride (NaH) | |

| Solvent | Solvent-free conditions | |

| Reaction time | 6 hours |

Mechanistic Insights

Density functional theory (DFT) calculations suggest a concerted asynchronous mechanism. The phosphonate anion abstracts a proton from 3-bromopropyne, generating a propargyl intermediate that undergoes elimination to form the alkyne and ethylene byproduct .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 185°C, attributed to retro-Diels-Alder reactivity of the α,β-unsaturated system .

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

-

Electrophilicity: The α,β-unsaturated ester acts as a Michael acceptor, undergoing nucleophilic additions at the β-position .

Applications in Organic Synthesis

Cycloaddition Reactions

The terminal alkyne participates in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole derivatives under copper catalysis .

Polymer Chemistry

Ethyl 2-methylenepent-4-ynoate serves as a monomer in click chemistry-derived polymers. Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts yields polyesters with tunable thermal properties .

Future Directions

Research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume